molecular formula C26H28N4O4 B2455389 N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1190003-69-0

N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B2455389
CAS RN: 1190003-69-0
M. Wt: 460.534
InChI Key: MMXQGXJZNWQEOL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .

Scientific Research Applications

Adenosine Receptor Antagonism and Potential Antidepressant Activity

A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including derivatives related to N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide, has shown potent and selective antagonism to adenosine A1 and A2 receptors. These compounds exhibit significant therapeutic potential as rapid-acting antidepressant agents based on their efficacy in reducing immobility in behavioral despair models in rats, suggesting a novel approach to depression treatment through adenosine receptor modulation (Sarges et al., 1990).

Human A3 Adenosine Receptor Antagonists for Therapeutic Applications

Derivatives of 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones have been identified as potent and selective antagonists of the human A3 adenosine receptor (hA3 AR), a target of interest for therapeutic intervention in inflammation, cancer, and other diseases. Structural modifications to the 4-amino group and the fused benzo ring have led to compounds with enhanced hA3 AR affinity, opening avenues for the development of new therapeutic agents (Lenzi et al., 2006).

Anticonvulsant Properties

A study on 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide derivatives revealed novel quinoxaline compounds with potential anticonvulsant properties. These compounds were evaluated using metrazol-induced convulsions models, identifying two derivatives that showed significant anticonvulsant activities. This research contributes to the development of new therapeutic options for epilepsy treatment (Alswah et al., 2013).

Synthesis and Pharmacological Evaluation for Cancer Treatment

The synthesis and evaluation of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity highlight the potential of this chemical class in cancer therapy. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promise as anticancer agents. This area of research is crucial for discovering new chemotherapeutic agents that could offer better efficacy and selectivity in cancer treatment (Reddy et al., 2015).

Future Directions

The future directions in the research of these compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . More studies could be conducted to understand their mechanism of action and to optimize their chemical properties for therapeutic use.

properties

IUPAC Name

ethyl 4-[[2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQGXJZNWQEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate

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